Cholesteryl (pyren-1-yl)hexanoate

Membrane biophysics Lipid rafts Fluorescence spectroscopy

Generic fluorescent cholesterol probes (e.g., 22/25-NBD-cholesterol) fail to report membrane phase state or sterol clustering accurately, compromising lipid raft and trafficking studies. Cholesteryl (pyren-1-yl)hexanoate (P6Chol) solves this with a validated excimer/monomer ratio readout that directly quantifies cholesterol multimerization and distinguishes Lo/Ld phases. - Excimer emission at 474 nm quantifies cholesterol clustering; monomer peaks at 373/379 nm discriminate Lo/Ld domains. - Tracks core lipid peroxidation in LDL/HDL, unlike amphipathic probes restricted to the envelope. - Non-radioactive fluorogenic substrate for real-time CEH (EC 3.1.1.13) activity assays. Supplied ≥98% pure; available from stock for immediate global dispatch with full analytical documentation.

Molecular Formula C49H64O2
Molecular Weight 685.0 g/mol
Cat. No. B12282570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl (pyren-1-yl)hexanoate
Molecular FormulaC49H64O2
Molecular Weight685.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
InChIInChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3
InChIKeyYRAVQIYIXJZCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl (pyren-1-yl)hexanoate Overview


[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate, commonly designated cholesteryl (pyren-1-yl)hexanoate, cholesteryl-6-pyrenylhexanoate, or P6Chol, is a synthetic fluorescent cholesterol ester [1]. It comprises a cholesterol scaffold esterified at the 3β-hydroxyl position with a 6-(pyren-1-yl)hexanoate moiety, conferring a molecular weight of 685.03 g/mol (C49H64O2) . This compound is a non-natural metabolite detected in human blood exclusively following exogenous exposure, and it serves as a fluorescent probe that integrates into lipid bilayers to enable the study of membrane organization, cholesterol trafficking, and lipid peroxidation via its characteristic pyrene monomer and excimer emission [1].

P6Chol vs. Generic Cholesterol Probes


Fluorescent cholesterol analogs differ markedly in their capacity to replicate native cholesterol membrane behavior and in the type of photophysical readout they provide. Probes such as 22-NBD-cholesterol and 25-NBD-cholesterol, while widely used, exhibit anomalous membrane partitioning: 22-NBD-cholesterol is insensitive to cholesterol depletion-induced membrane packing changes in living cells (τtot = 4.9 ± 0.1 ns control vs. 4.8 ± 0.1 ns β-CDX-treated, no significant difference), and both 22- and 25-NBD-cholesterol are unable to mimic key biophysical features of native cholesterol in lipid bilayers [1][2]. In contrast, P6Chol offers a unique excimer/monomer fluorescence ratio that directly reports on cholesterol clustering and membrane phase state—a capability absent in NBD-labeled analogs [3]. Generic substitution therefore risks both biophysical infidelity and the loss of phase-sensitive quantitative readouts essential for rigorous membrane domain analysis.

P6Chol Performance Evidence


Lo/Ld Membrane Phase Discrimination

Cholesteryl (pyren-1-yl)hexanoate (P6Chol) provides wavelength-resolved discrimination between liquid-ordered (Lo) and liquid-disordered (Ld) membrane domains—a capability not demonstrated for NBD-cholesterol analogs. In large unilamellar vesicles (LUVs) composed of sphingomyelin/cholesterol (SM/Chol, Lo phase) versus phosphatidylcholine (PC, Ld phase), statistical multivariate analysis identified 373 nm and 379 nm as the most discriminant wavelengths for distinguishing Lo and Ld environments, while the excimer peak at 474 nm directly quantifies cholesterol clustering [1][2].

Membrane biophysics Lipid rafts Fluorescence spectroscopy

Fidelity to Native Cholesterol Behavior

The pyrene-cholesterol conjugate (P6Chol) behaves in agreement with native cholesterol as documented in the literature, whereas NBD-labeled cholesterol analogs fail to recapitulate essential features of cholesterol's membrane behavior. Molecular dynamics simulations and experimental reports conclude that both 22- and 25-NBD-cholesterol are unable to mimic the most important features of cholesterol's behavior in lipid bilayers [1]. In direct experimental validation, cholesterol-pyrene was used to test the ceramide effect on membranes and presented a behavior in agreement with the cholesterol behavior reported in the literature [2].

Sterol biophysics Membrane dynamics Fluorescent probe validation

Lipoprotein Core Peroxidation Monitoring

P6Chol enables compartment-specific monitoring of lipid peroxidation within the hydrophobic core of lipoproteins, a spatial resolution not achievable with amphipathic probes. In LDL and HDL oxidation studies, the fluorescence decrease of P6Chol specifically monitored lipid peroxidation in the hydrophobic core of both lipoproteins, whereas the amphipathic probes P10PC and P12CS were required to follow peroxidation in the lipoprotein envelope [1].

Lipoprotein oxidation Atherosclerosis Fluorescence quenching

Fluorogenic Substrate for Cholesteryl Ester Hydrolase

P6Chol serves as an established fluorogenic substrate for pancreatic cholesteryl ester hydrolase (CEH, EC 3.1.1.13) activity measurements. This provides a fluorescence-based alternative to radiolabeled or chromogenic substrates for quantifying CEH activity, a key enzyme in intestinal cholesterol absorption and metabolism [1]. The enzymatic hydrolysis of the ester bond releases the fluorescent pyrene-hexanoate moiety, enabling real-time activity monitoring.

Enzymology Lipid metabolism Fluorogenic substrates

P6Chol Research Applications


Mapping Lo/Ld Membrane Domains

Utilize P6Chol in fluorescence spectroscopy studies of model or biological membranes to distinguish Lo and Ld phases via the discriminant wavelengths of 373 nm and 379 nm, and to quantify cholesterol clustering via the excimer emission peak at 474 nm [1]. This application is supported by validated spectral analysis showing that the 401 nm wavelength distinguishes polarity differences between PC and SM/Chol membranes, while the iso-emissive point at 432 nm serves as a concentration-independent reference [1].

Lipoprotein Core Oxidation Assays

Employ P6Chol to track lipid peroxidation specifically within the hydrophobic core of LDL and HDL particles, leveraging the probe's fluorescence decrease upon oxidative challenge [2]. This application is uniquely suited for P6Chol, as amphipathic probes (P10PC, P12CS) are restricted to monitoring envelope peroxidation, enabling researchers to dissect spatially distinct oxidative processes relevant to atherogenesis [2].

CEH Activity Fluorogenic Assay

Deploy P6Chol as a non-radioactive fluorogenic substrate for measuring pancreatic cholesteryl ester hydrolase (EC 3.1.1.13) activity in biochemical and pharmacological studies [3]. This enables real-time kinetic monitoring of CEH activity without the regulatory and safety burdens associated with radiolabeled substrates.

Sterol Organization Modulation Screening

Apply P6Chol to test the effects of membrane-modifying agents (e.g., ceramides) on cholesterol distribution and clustering, as the probe's behavior mirrors native cholesterol and its excimer/monomer ratio provides a direct readout of sterol multimerization [1]. This application is particularly valuable for screening compounds that modulate lipid raft integrity or membrane domain architecture.

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